molecular formula C13H10N2O2S B5579378 5-(4-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5579378
M. Wt: 258.30 g/mol
InChI Key: CSDXZWZBEXVREQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives typically involves a multi-step process including the formation of 1,3,4-oxadiazoles from appropriate precursors. For example, derivatives can be synthesized by reacting carbohydrazides with phenyl thiophene-2-carboxaldehyde in the presence of acetic acid as a catalyst, followed by cyclization using chloramine-T as a promoter (Adimule et al., 2014). Another method involves the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole, followed by several steps leading to the target compound (Wang et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of 1,3,4-oxadiazole derivatives reveal insights into their molecular packing and interactions. Studies on similar compounds show that methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones are V-shaped, whereas methoxyphenylethyl systems are close to planar, impacting their solid-state molecular packing arrangements (Khan et al., 2014).

Chemical Reactions and Properties

5-(4-Methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazoles participate in various chemical reactions, including interactions with metals and involvement in corrosion inhibition processes. For example, their interaction with p-methoxyphenyltellurium trichloride and allylic thioethers has been studied, revealing the formation of substrate-electrophile composition adducts (Kut et al., 2023).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of 1,3,4-oxadiazole derivatives are crucial for their application in various fields. These properties often depend on the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the oxadiazole core and the substituents attached to it. For instance, the presence of a methoxy group and a thiophene ring in the compound contributes to its unique chemical behavior, including its role as a corrosion inhibitor and its potential antibacterial activity (Bouklah et al., 2006). The corrosion inhibition efficiency of similar oxadiazole derivatives has been correlated with their chemical structure, demonstrating their effectiveness even at low concentrations (Bentiss et al., 2002).

Scientific Research Applications

Corrosion Inhibition

One significant application of oxadiazole derivatives is in corrosion inhibition. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazoles have been shown to exhibit excellent corrosion inhibitory effects for mild steel in sulfuric acid media. The efficiency of such compounds exceeds 96.19% at certain concentrations, with the inhibition process likely occurring through the adsorption of oxadiazole molecules onto the metal surface. Thermodynamic properties and the Langmuir adsorption isotherm provide insights into the inhibitory behavior of these compounds (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Anticancer Properties

Oxadiazole derivatives have also been evaluated for their anticancer properties. Novel derivatives containing the 1,3,4-oxadiazole and pyrazole moieties have been assessed for toxicity, tumor inhibition, and other pharmacological potentials. Some compounds within this category demonstrated binding and moderate inhibitory effects across various assays, highlighting their potential as anticancer agents (Faheem, 2018).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives is another area of interest. Synthesis and evaluation of novel isoxazole clubbed 1,3,4-oxadiazole derivatives have shown promising antimicrobial as well as antitubercular activity against various strains, including E. coli, P. aeruginosa, and M. tuberculosis. This suggests the potential use of these compounds in developing new antimicrobial agents (Shingare et al., 2018).

Nematocidal Activity

Research has also explored the nematocidal activity of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. Some synthesized compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus, a pest affecting trees. These findings open avenues for the development of novel nematicides, offering a potential solution for controlling pests in agriculture (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-16-10-6-4-9(5-7-10)13-14-12(15-17-13)11-3-2-8-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDXZWZBEXVREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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